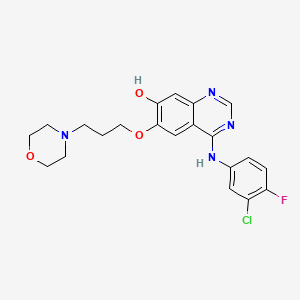

O-Desmethyl Gefitinib

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMMYZUUCFPEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461102 | |

| Record name | O-Desmethyl Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847949-49-9 | |

| Record name | o-Desmethyl gefitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl Gefitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYL GEFITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Desmethyl Gefitinib: A Comprehensive Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Gefitinib, also known as M523595, is the primary and pharmacologically active metabolite of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Gefitinib is utilized in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3][4] Understanding the pharmacokinetic profile of O-Desmethyl Gefitinib is crucial for optimizing therapeutic strategies, managing drug-drug interactions, and evaluating the overall efficacy and safety of Gefitinib. This technical guide provides a detailed overview of the pharmacokinetic properties of O-Desmethyl Gefitinib, including its metabolic generation, distribution, and elimination, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Formation and Bioactivation

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[5][6] The O-demethylation of the quinazoline methoxy group on Gefitinib leads to the formation of O-Desmethyl Gefitinib.[7][8] This metabolic pathway, while considered quantitatively less significant in in vitro studies using human liver microsomes, results in O-Desmethyl Gefitinib being the predominant plasma metabolite observed in vivo.[7][8] The formation of O-Desmethyl Gefitinib is predominantly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP3A5.[9][10][11]

Pharmacokinetic Parameters

The pharmacokinetic profile of O-Desmethyl Gefitinib has been characterized in various preclinical and clinical studies. The following table summarizes key pharmacokinetic parameters for O-Desmethyl Gefitinib in different species and patient populations.

| Species/Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL or µM·h) | Half-life (h) | Source(s) |

| Mouse | 10 mg/kg (IV) | ~300 | Not Specified | Not Specified | Not Specified | |

| Dog | 5 mg/kg (IV) | Similar to Gefitinib | Not Specified | Similar to Gefitinib | Not Specified | [12] |

| Elderly NSCLC Patients (Human) | 250 mg daily | Not Specified | Multiple Peaks | 10.6 ± 14 µM·h (AUC0–48) | Not Specified | [11] |

| NSCLC Patients (Human) | Not Specified | 101.09 ± 93.44 | Not Specified | Not Specified | Not Specified | [13][14] |

Note: Data is compiled from multiple sources and methodologies may vary. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Signaling Pathway

O-Desmethyl Gefitinib, like its parent compound Gefitinib, exerts its therapeutic effect by inhibiting the EGFR signaling pathway.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase, it blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

Experimental Protocols

The quantification of O-Desmethyl Gefitinib in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methodologies.[13][15]

1. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of O-Desmethyl Gefitinib).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Bioanalytical Workflow for O-Desmethyl Gefitinib

Metabolic Pathway of Gefitinib

Gefitinib undergoes several metabolic transformations in the body. The O-demethylation to form O-Desmethyl Gefitinib is a key pathway, alongside other routes such as morpholine ring opening and oxidative defluorination.[7][8]

Major Metabolic Pathways of Gefitinib

Conclusion

O-Desmethyl Gefitinib is a critical component in the overall pharmacology of Gefitinib. Its formation via CYP2D6-mediated metabolism and its significant plasma concentrations underscore the importance of considering its pharmacokinetic profile in clinical practice. The methodologies outlined in this guide provide a framework for the accurate quantification and study of this active metabolite. Further research into the inter-individual variability in the pharmacokinetics of O-Desmethyl Gefitinib may lead to more personalized and effective treatment strategies for NSCLC patients.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating Epidermal Growth Factor Receptor mutation: implications for clinical practice and open issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinPGx [clinpgx.org]

- 11. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of O-Desmethyl Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of O-Desmethyl Gefitinib, a primary metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The document details a proposed synthetic pathway, purification protocols, and methods for characterization, designed to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

O-Desmethyl Gefitinib, also known as M523595, is the major active metabolite of Gefitinib. Its formation in vivo is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] As a significant metabolite, the availability of pure O-Desmethyl Gefitinib is crucial for various research applications, including pharmacological studies, as a reference standard in analytical method development, and for investigating the metabolic profile of Gefitinib. This guide outlines a robust laboratory-scale synthesis and purification strategy for obtaining high-purity O-Desmethyl Gefitinib.

Synthesis of O-Desmethyl Gefitinib

The synthesis of O-Desmethyl Gefitinib involves the selective demethylation of the methoxy group at the 7-position of the quinazoline ring of Gefitinib. Several reagents are known to effect the cleavage of aryl methyl ethers, and the choice of reagent is critical to ensure high yield and minimize side reactions.

Proposed Synthetic Pathway: O-Demethylation of Gefitinib

The most direct synthetic route to O-Desmethyl Gefitinib is the demethylation of the parent drug, Gefitinib.

Caption: Synthetic pathway for O-Desmethyl Gefitinib.

Experimental Protocols for Demethylation

Three potential methods for the demethylation of Gefitinib are presented below. Boron tribromide is a powerful and often high-yielding reagent for this transformation.[2][3] Pyridine hydrochloride offers a classic, albeit harsher, alternative.[4] L-Selectride presents a milder, basic condition option.[5]

Method A: Demethylation using Boron Tribromide (BBr₃)

This method is highly effective for cleaving aryl methyl ethers under mild conditions.[2]

-

Reaction Setup: A solution of Gefitinib (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of boron tribromide (1.5-3 equivalents) in anhydrous DCM is added dropwise to the cooled Gefitinib solution.

-

Reaction Conditions: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., a mixture of DCM and isopropanol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude O-Desmethyl Gefitinib.

Method B: Demethylation using Pyridine Hydrochloride

This is a more traditional method requiring higher temperatures.[4][6]

-

Reaction Setup: Gefitinib (1 equivalent) is mixed with an excess of pyridine hydrochloride (5-10 equivalents).

-

Reagent Addition: The mixture is heated to 180-200 °C.

-

Reaction Conditions: The reaction is maintained at this temperature for 1-3 hours, with monitoring by TLC or HPLC.

-

Workup: After cooling to room temperature, the reaction mixture is dissolved in water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate (crude O-Desmethyl Gefitinib) is collected by filtration, washed with water, and dried.

Method C: Demethylation using L-Selectride

This method offers a basic alternative for demethylation.[5][7]

-

Reaction Setup: Gefitinib (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reagent Addition: L-Selectride (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF, is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-8 hours, with monitoring by TLC or HPLC.

-

Workup: After cooling, the reaction is carefully quenched with water. The mixture is acidified with dilute HCl, and then basified with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described in Method A.

Quantitative Data Comparison (Predicted)

The following table summarizes the anticipated outcomes for the different demethylation methods. The data is estimated based on typical yields for these reactions on similar substrates.

| Method | Reagent | Temperature | Reaction Time (h) | Predicted Yield (%) | Purity before Purification (%) |

| A | Boron Tribromide (BBr₃) | -78 °C to RT | 12-24 | 70-90 | 85-95 |

| B | Pyridine Hydrochloride | 180-200 °C | 1-3 | 50-70 | 70-85 |

| C | L-Selectride | Reflux | 4-8 | 60-80 | 80-90 |

Purification of O-Desmethyl Gefitinib

The crude O-Desmethyl Gefitinib obtained from the synthesis requires purification to remove unreacted starting material, by-products, and reagents. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for obtaining high-purity material.[8][9]

Purification Workflow

The general workflow for the purification of O-Desmethyl Gefitinib is outlined below.

Caption: Purification workflow for O-Desmethyl Gefitinib.

Preparative HPLC Protocol

Due to the increased polarity of O-Desmethyl Gefitinib (due to the free phenolic hydroxyl group) compared to Gefitinib, a reversed-phase HPLC method is suitable for purification.[10][11][12]

-

Column: A C18 stationary phase is recommended for reversed-phase chromatography. For preparative scale, a column with a larger diameter and particle size is appropriate (e.g., 20-50 mm internal diameter, 5-10 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH) containing a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used to improve peak shape and resolution.

-

Sample Preparation: The crude O-Desmethyl Gefitinib is dissolved in a minimal amount of the initial mobile phase or a compatible solvent like dimethyl sulfoxide (DMSO). The solution should be filtered through a 0.45 µm filter before injection.

-

Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent is employed to elute the compounds. The exact gradient will need to be optimized based on the analytical separation.

-

Detection: UV detection at a wavelength where both Gefitinib and O-Desmethyl Gefitinib absorb strongly (e.g., around 330-340 nm) is used to monitor the elution.

-

Fraction Collection: Fractions corresponding to the O-Desmethyl Gefitinib peak are collected.

-

Post-Purification Processing: The collected fractions are analyzed by analytical HPLC to confirm purity. The pure fractions are then combined, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a solid.

Purification Parameters

The following table provides a starting point for the development of a preparative HPLC purification method.

| Parameter | Recommended Conditions |

| Column | Preparative C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 30 minutes (to be optimized) |

| Flow Rate | 15-25 mL/min |

| Detection | UV at 332 nm |

| Injection Volume | Dependent on sample concentration and column loading capacity |

Characterization and Data Presentation

The identity and purity of the synthesized O-Desmethyl Gefitinib should be confirmed using standard analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful demethylation.

Summary of Expected Analytical Data

| Analysis Method | Expected Result |

| HPLC Purity | >98% |

| Mass Spec (ESI+) | Expected m/z: 433.14 (M+H)⁺ for C₂₁H₂₂ClFN₄O₃ |

| ¹H NMR | The spectrum should show the absence of the methoxy signal (a singlet typically around 3.9-4.0 ppm in Gefitinib) and the appearance of a new phenolic hydroxyl proton signal (a broad singlet, chemical shift can vary). Other signals corresponding to the aromatic and morpholinopropoxy moieties should be present and consistent with the structure. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of O-Desmethyl Gefitinib. The proposed demethylation methods, particularly using boron tribromide, coupled with a robust preparative HPLC purification protocol, should enable the production of high-purity material suitable for a wide range of research applications. The successful synthesis and characterization of O-Desmethyl Gefitinib will facilitate further investigations into the pharmacology and metabolism of Gefitinib.

References

- 1. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Demethylation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. selekt.biotage.com [selekt.biotage.com]

- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of O-Desmethyl Gefitinib

Introduction

O-Desmethyl Gefitinib (chemical formula: C₂₁H₂₂ClFN₄O₃) is the primary active metabolite of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Formed through metabolism in the liver, O-Desmethyl Gefitinib shares a similar mechanism of action with its parent compound, Gefitinib, by targeting the EGFR signaling pathway.[3][4] This guide provides a detailed examination of its formation, mechanism of action, comparative potency, and the experimental protocols used to elucidate its activity.

Metabolism of Gefitinib to O-Desmethyl Gefitinib

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2][5] The formation of O-Desmethyl Gefitinib is a key metabolic pathway, specifically catalyzed by the CYP2D6 isoform.[5][6][7] This process involves the O-demethylation of the methoxy-substituent on the quinazoline ring of Gefitinib.[8] While CYP3A4 is the principal enzyme responsible for the overall metabolism of Gefitinib, CYP2D6 is crucial for the specific conversion to this major active metabolite.[5][7] The plasma concentrations of O-Desmethyl Gefitinib in patients are often comparable to those of Gefitinib itself.[8][9]

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism of action for O-Desmethyl Gefitinib is the inhibition of EGFR tyrosine kinase.[3][10] Like its parent compound, it acts as a selective and reversible inhibitor, competing with adenosine triphosphate (ATP) at the binding site within the intracellular catalytic domain of the EGFR.[1] By preventing the autophosphorylation of EGFR, it blocks the initiation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.[1][11]

The key signaling pathways inhibited by the blockade of EGFR include:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.

-

The PI3K/Akt/mTOR Pathway: A major regulator of cell survival, growth, and apoptosis.[11][12]

Data Presentation: Comparative Inhibitory Potency

While O-Desmethyl Gefitinib is a potent EGFR inhibitor, its activity profile differs from Gefitinib, particularly between subcellular and whole-cell environments. In subcellular, enzyme-based assays, O-Desmethyl Gefitinib demonstrates inhibitory potency comparable to its parent compound.[4][9] However, in whole-cell assays, its activity is significantly reduced.[4][9] This discrepancy is thought to be due to poorer cell penetration.[8]

| Compound | Assay Type | Target/Cell Line | IC₅₀ Value (nM) | Reference(s) |

| O-Desmethyl Gefitinib | Subcellular (Enzyme) | EGFR Tyrosine Kinase | 36 | [3][4][6][9][10][13][14] |

| Gefitinib | Subcellular (Enzyme) | EGFR Tyrosine Kinase | 22 | [4][9][14] |

| O-Desmethyl Gefitinib | Whole-Cell (Growth) | EGF-stimulated KB cells | 760 | [4][9][10][14] |

| Gefitinib | Whole-Cell (Growth) | EGF-stimulated KB cells | 49 | [4][9][10][14] |

Experimental Protocols

The characterization of O-Desmethyl Gefitinib's mechanism of action relies on several key experimental methodologies.

1. Subcellular EGFR Tyrosine Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of isolated EGFR tyrosine kinase.

-

Methodology:

-

Recombinant human EGFR tyrosine kinase is incubated in a reaction buffer.

-

A synthetic peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to the reaction mixture.

-

Varying concentrations of the inhibitor (O-Desmethyl Gefitinib or Gefitinib) are introduced to the assay wells.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring radioactivity incorporated into the peptide.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Whole-Cell Growth Inhibition Assay

-

Objective: To assess the compound's ability to inhibit cell proliferation driven by EGFR signaling in a live-cell context.

-

Methodology:

-

A suitable cancer cell line (e.g., EGF-stimulated KB or LoVo cells) is seeded in multi-well plates and cultured until adherent.[4][9]

-

The cells are then treated with a range of concentrations of O-Desmethyl Gefitinib or Gefitinib.

-

Cells are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell division.

-

Cell viability or proliferation is measured using assays such as MTT, SRB, or direct cell counting.

-

The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

-

3. In Vivo Tumor Xenograft Model

-

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., LoVo) are subcutaneously injected into immunocompromised mice.[4][10]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily administration of O-Desmethyl Gefitinib, while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly over the course of the study (e.g., 15 days).[9]

-

At the end of the study, plasma and tumor tissue can be collected to measure drug concentrations.

-

The efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group. Studies have shown that O-Desmethyl Gefitinib has little effect on tumor growth in this model, despite comparable plasma levels to Gefitinib.[9][10]

-

References

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal contribution of desmethyl-gefitinib, the major human plasma metabolite of gefitinib, to epidermal growth factor receptor (EGFR)-mediated tumour growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-Desmethyl gefitinib, 847949-49-9, High Purity, SMB00950, Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. adooq.com [adooq.com]

- 14. caymanchem.com [caymanchem.com]

O-Desmethyl Gefitinib: An In-Depth Technical Guide on EGFR Binding Affinity and Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of O-Desmethyl Gefitinib for the Epidermal Growth Factor Receptor (EGFR), details the experimental methodologies used to determine this affinity, and illustrates the key signaling pathways involved. O-Desmethyl Gefitinib is an active metabolite of Gefitinib, a tyrosine kinase inhibitor used in the treatment of certain cancers. Understanding its interaction with EGFR is crucial for elucidating its therapeutic mechanism and for the development of next-generation inhibitors.

Quantitative Data: EGFR Binding Affinity

The inhibitory potency of O-Desmethyl Gefitinib against EGFR is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The data is summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) |

| O-Desmethyl Gefitinib | EGFR | Subcellular Kinase Assay | 36[1][2] |

| Gefitinib | EGFR | Subcellular Kinase Assay | 22[3] |

Experimental Protocols: EGFR Kinase Inhibition Assay

The determination of the IC50 value for O-Desmethyl Gefitinib's binding to EGFR is typically performed using a biochemical kinase assay. The following is a representative protocol for an in vitro EGFR kinase inhibition assay.

Objective:

To determine the concentration of O-Desmethyl Gefitinib required to inhibit the phosphorylation activity of recombinant human EGFR by 50% (IC50).

Materials:

-

Recombinant Human EGFR (catalytic domain)

-

ATP (Adenosine Triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

O-Desmethyl Gefitinib (and other test compounds)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, which measures ADP production as an indicator of kinase activity)

-

384-well microplates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of O-Desmethyl Gefitinib in 100% DMSO.

-

Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested. A typical starting concentration range would be from 1 µM down to 1 pM.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant human EGFR enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a solution containing the Poly(Glu, Tyr) peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near its Km for EGFR to ensure competitive inhibition can be accurately measured.

-

-

Assay Procedure:

-

Add a small volume (e.g., 2 µL) of each O-Desmethyl Gefitinib dilution to the wells of a 384-well plate. Include wells with buffer and DMSO only as negative and vehicle controls, respectively.

-

Add the diluted EGFR enzyme solution (e.g., 2 µL) to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 4 µL) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

-

-

Detection:

-

Stop the kinase reaction and measure the kinase activity using a suitable detection method. If using the ADP-Glo™ assay:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.

-

Plot the percentage of EGFR inhibition (relative to the vehicle control) against the logarithm of the O-Desmethyl Gefitinib concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the general workflow for determining EGFR kinase inhibition.

Caption: Simplified EGFR signaling cascade.

References

The Role of Cytochrome P450 2D6 in the Formation of O-Desmethyl Gefitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of gefitinib, specifically focusing on the formation of its major active metabolite, O-Desmethyl Gefitinib (M523595). Understanding this metabolic pathway is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction to Gefitinib Metabolism

Gefitinib, an anilinoquinazoline compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] The metabolism of gefitinib is extensive and occurs primarily in the liver, mediated by various cytochrome P450 enzymes.[2][3] While CYP3A4 is the principal enzyme responsible for the overall metabolism of gefitinib, CYP2D6 plays a crucial and specific role in the formation of O-Desmethyl Gefitinib, the main metabolite observed in human plasma.[4][5][6] Other enzymes like CYP3A5, CYP1A1, CYP2C9, and CYP2C19 have minor or negligible roles in gefitinib metabolism.[4][5]

The formation of O-Desmethyl Gefitinib is a significant metabolic pathway as the metabolite itself is pharmacologically active, inhibiting EGFR with an IC50 of 36 nM.[7][8][9] The plasma concentrations of O-Desmethyl Gefitinib can even be higher than the parent drug in individuals with certain CYP2D6 genotypes.[10] Therefore, the activity of CYP2D6 can significantly influence the pharmacokinetic profile and potentially the clinical outcomes of gefitinib therapy.

Quantitative Analysis of CYP2D6-Mediated Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in quantifying the contribution of different enzymes to gefitinib metabolism. The following tables summarize key quantitative data from these studies.

Table 1: Enzyme Kinetic Parameters for Gefitinib Metabolism

| CYP Isozyme | In Vitro Maximum Clearance (Clmax) (mL/min/nmol CYP) | Reference |

| CYP3A4 | 0.41 | [5] |

| CYP3A5 | 0.39 | [5] |

| CYP2D6 | 0.63 | [5] |

| CYP1A1 | 0.57 | [5] |

| CYP1A2 | Negligible | [5] |

This table clearly demonstrates that CYP2D6 exhibits the highest maximum clearance for gefitinib metabolism in vitro, indicating its significant catalytic efficiency.

Table 2: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl Gefitinib in NSCLC Patients

| Parameter | Gefitinib | O-Desmethyl Gefitinib | Patient Population | Reference |

| AUC0–48 (µM·h) | 9.49 ± 3.5 | 10.6 ± 14 | Elderly (≥75 years) | [6] |

This data from a clinical study highlights that the systemic exposure to the O-Desmethyl metabolite can be comparable to or even exceed that of the parent drug.

Table 3: Influence of CYP2D6 Genotype on O-Desmethyl Gefitinib Pharmacokinetics

| CYP2D6 Metabolizer Status | Median AUC0-24 of O-Desmethyl Gefitinib (ng·h/mL) | Median AUC Ratio (O-Desmethyl Gefitinib / Gefitinib) | Reference |

| Homozygous Extensive Metabolizers (EMs) | 12,523 | 1.41 | [10] |

| Heterozygous Extensive Metabolizers (EMs) | - | 0.86 | [10] |

| Intermediate Metabolizers (IMs) | 1,460 | 0.24 | [10] |

This table underscores the profound impact of CYP2D6 genetic polymorphisms on the formation of O-Desmethyl Gefitinib, with extensive metabolizers showing significantly higher exposure to the metabolite.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the role of CYP2D6 in gefitinib metabolism.

In Vitro Metabolism using Human Liver Microsomes and Recombinant CYP Enzymes

This protocol is a composite of methodologies described in cited literature.[4][5][11][12]

Objective: To identify the specific CYP isozymes involved in gefitinib metabolism and to characterize the kinetics of O-Desmethyl Gefitinib formation.

Materials:

-

[14C]-gefitinib or non-labeled gefitinib

-

Pooled human liver microsomes

-

Recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP inhibitors: Quinidine (for CYP2D6), Ketoconazole (for CYP3A4)

-

Acetonitrile or methanol for reaction termination

-

Analytical standards for gefitinib and O-Desmethyl Gefitinib (M523595)

Procedure:

-

Incubation:

-

Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes (e.g., 0.5-4 mg/mL) or a specific recombinant CYP enzyme (e.g., 10-160 pmol/mL).

-

Add gefitinib (substrate) at various concentrations (e.g., 1-100 µM) to the incubation mixtures.

-

For inhibition studies, pre-incubate the microsomes with a specific inhibitor (e.g., quinidine or ketoconazole) for a defined period before adding gefitinib.

-

Pre-warm the mixtures at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 0-120 minutes) at 37°C with shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV, radiochemical, and/or mass spectrometric (MS) detection.[4][11][13]

-

Separate gefitinib and its metabolites on a C18 analytical column using a suitable mobile phase (e.g., a gradient of acetonitrile and formic acid in water).[13]

-

Quantify the parent drug and the formation of O-Desmethyl Gefitinib by comparing with authentic standards.

-

Expected Outcome: This experimental setup allows for the determination of which CYP enzymes produce O-Desmethyl Gefitinib and the kinetic parameters of this reaction. The use of specific inhibitors confirms the involvement of particular enzymes.

Clinical Pharmacokinetic Studies

This protocol is based on methodologies from clinical trials investigating gefitinib pharmacokinetics.[6][10]

Objective: To evaluate the plasma concentrations of gefitinib and O-Desmethyl Gefitinib in patients and to assess the impact of CYP2D6 polymorphisms on their pharmacokinetics.

Study Population: Patients with NSCLC receiving gefitinib treatment.

Procedure:

-

Drug Administration: Administer a standard oral dose of gefitinib (e.g., 250 mg once daily).

-

Blood Sampling:

-

Collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 24, and 48 hours post-dose).[6]

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of gefitinib and O-Desmethyl Gefitinib in human plasma.[13]

-

Extract the analytes from plasma using protein precipitation or liquid-liquid extraction.

-

Perform chromatographic separation and mass spectrometric detection.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both gefitinib and O-Desmethyl Gefitinib using non-compartmental analysis.

-

-

Genotyping:

-

Extract genomic DNA from peripheral blood samples.

-

Perform genotyping for relevant CYP2D6 alleles to classify patients into different metabolizer groups (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[10]

-

Expected Outcome: This approach provides in vivo data on the exposure to gefitinib and its CYP2D6-derived metabolite, enabling the correlation of pharmacokinetic variability with genetic factors.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the formation of O-Desmethyl Gefitinib.

Caption: Metabolic pathway of gefitinib highlighting the role of CYP2D6.

Caption: Experimental workflow for in vitro gefitinib metabolism studies.

Clinical Significance and Implications

The prominent role of CYP2D6 in the formation of an active metabolite of gefitinib has several important clinical implications:

-

Pharmacogenetic Variability: The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels among individuals.[14] As demonstrated in Table 3, CYP2D6 poor metabolizers (PMs) have significantly lower exposure to O-Desmethyl Gefitinib compared to extensive metabolizers (EMs).[10] Conversely, the mean exposure to the parent drug, gefitinib, is about two-fold higher in PMs.[15] This variability can affect both the efficacy and the safety profile of the drug.

-

Drug-Drug Interactions: Co-administration of gefitinib with potent CYP2D6 inhibitors can phenocopy the poor metabolizer genotype, leading to decreased formation of O-Desmethyl Gefitinib and increased plasma concentrations of the parent drug. Conversely, gefitinib itself can act as an inhibitor of CYP2D6, potentially affecting the metabolism of other co-administered drugs that are substrates for this enzyme.[2][16]

-

Adverse Events: Some studies suggest a link between CYP2D6 function and the incidence of gefitinib-induced adverse events. For instance, reduced CYP2D6 function has been associated with an increased risk of skin rash.[17]

Conclusion

CYP2D6 is a key enzyme in the metabolic pathway of gefitinib, exclusively catalyzing the formation of its major and active metabolite, O-Desmethyl Gefitinib. The efficiency of this metabolic route is heavily influenced by an individual's CYP2D6 genotype, leading to significant inter-individual differences in the pharmacokinetic profiles of both the parent drug and its metabolite. A thorough understanding of the role of CYP2D6 in gefitinib metabolism is, therefore, indispensable for drug development professionals and clinicians aiming to optimize gefitinib therapy, predict potential drug interactions, and personalize treatment strategies to enhance patient outcomes. Further research into the pharmacodynamics of O-Desmethyl Gefitinib will continue to refine our understanding of its contribution to the overall clinical effects of gefitinib.

References

- 1. Physiologically Based Pharmacokinetic Modeling to Evaluate the Systemic Exposure of Gefitinib in CYP2D6 Ultrarapid Metabolizers and Extensive Metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Effects of polymorphisms in CYP2D6 and ABC transporters and side effects induced by gefitinib on the pharmacokinetics of the gefitinib metabolite, O-desmethyl gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejournal.urindo.ac.id [ejournal.urindo.ac.id]

- 15. s3.pgkb.org [s3.pgkb.org]

- 16. Profile of the inhibitory effects of gefitinib on CYP2D6 variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reduced CYP2D6 function is associated with gefitinib-induced rash in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyl Gefitinib: A Comprehensive Technical Guide to its Role as a Biomarker for Gefitinib Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] The clinical efficacy and safety of gefitinib are intrinsically linked to its complex metabolism, which is subject to inter-individual variability. A key player in this metabolic landscape is O-Desmethyl Gefitinib (M523595), the major human plasma metabolite.[4][5] This technical guide provides an in-depth exploration of O-Desmethyl Gefitinib's role as a critical biomarker for gefitinib metabolism, offering insights into its formation, pharmacokinetic profile, clinical significance, and the analytical methodologies for its quantification.

Gefitinib Metabolism and the Formation of O-Desmethyl Gefitinib

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7] While CYP3A4 is the principal enzyme responsible for the overall metabolism of gefitinib, the formation of its major and active metabolite, O-Desmethyl Gefitinib, is predominantly catalyzed by CYP2D6.[4][8][9][10][11] This O-demethylation occurs on the methoxy-substituent of the quinazoline ring structure.[12][13] Other CYPs, such as CYP3A5, CYP1A1, and CYP2C19, play minor roles in gefitinib's metabolic clearance.[4][6][8]

The formation of O-Desmethyl Gefitinib is a critical pathway to consider in clinical practice due to the highly polymorphic nature of the CYP2D6 enzyme.[11][14] Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact the plasma concentrations of both gefitinib and O-Desmethyl Gefitinib.[11][14]

Signaling Pathway of Gefitinib Action and Metabolism

Pharmacokinetics of Gefitinib and O-Desmethyl Gefitinib

Following oral administration, gefitinib is slowly absorbed, with a mean bioavailability of approximately 60%.[2][3] It is extensively metabolized, and O-Desmethyl Gefitinib is the most abundant metabolite found in human plasma.[4] The pharmacokinetic parameters of both gefitinib and O-Desmethyl Gefitinib can exhibit significant inter-patient variability.

Table 1: Pharmacokinetic Parameters of Gefitinib and O-Desmethyl Gefitinib in Elderly NSCLC Patients

| Parameter | Gefitinib (Mean ± SD) | O-Desmethyl Gefitinib (Mean ± SD) |

| AUC₀₋₄₈ (µM·h) | 9.49 ± 3.5 | 10.6 ± 14 |

Data from a study in 18 elderly patients with a median age of 80.5 years receiving 250 mg gefitinib daily.[9]

Table 2: Plasma Concentrations of Gefitinib and its Metabolites in NSCLC Patients

| Analyte | Mean Plasma Concentration (± SD) (ng/mL) |

| Gefitinib | 247.18 (± 140.39) |

| O-Desmethyl Gefitinib (M523595) | 101.09 (± 93.44) |

| M537194 | 7.78 (± 6.74) |

| M387783 | 1.6 (± 0.9) |

| M605211 | 11.63 (± 4.98) |

Data from 30 NSCLC patients.[15][16]

Clinical Significance of O-Desmethyl Gefitinib as a Biomarker

The monitoring of O-Desmethyl Gefitinib levels in conjunction with gefitinib concentrations can provide valuable insights into an individual's metabolic capacity, which has several clinical implications:

-

Predicting Drug Exposure and Response: The ratio of O-Desmethyl Gefitinib to gefitinib can serve as a phenotypic marker for CYP2D6 activity. Individuals with lower CYP2D6 activity (poor metabolizers) may have higher gefitinib and lower O-Desmethyl Gefitinib concentrations, potentially leading to altered efficacy and toxicity profiles.[11]

-

Informing on Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can significantly impact gefitinib metabolism.[6][7] Monitoring O-Desmethyl Gefitinib levels can help in assessing the clinical relevance of such interactions. For instance, co-administration of a potent CYP3A4 inhibitor in a patient with reduced CYP2D6 function could lead to a significant increase in gefitinib exposure and a higher risk of toxicity, such as hepatotoxicity.[7][17]

-

Understanding and Managing Toxicity: While O-Desmethyl Gefitinib itself is an active metabolite that inhibits EGFR, its contribution to the overall anti-tumor effect in vivo is considered minimal due to lower concentrations in tumor tissue.[5] However, altered metabolism and accumulation of gefitinib due to impaired CYP2D6 function have been associated with an increased risk of adverse events like rash and hepatotoxicity.[14][17]

Experimental Protocols

Quantification of Gefitinib and O-Desmethyl Gefitinib in Human Plasma by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of gefitinib and O-Desmethyl Gefitinib in human plasma.[15][18][19]

1. Sample Preparation:

-

A simple protein precipitation method is commonly employed.

-

To 100 µL of human plasma, add a suitable internal standard (e.g., vatalanib).[20]

-

Add a protein precipitating agent, such as acetonitrile or tert-butyl methyl ether.[18][20]

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[20]

2. Liquid Chromatography:

-

Column: A C18 analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm or X-Terra RP18, 50 × 2.1 mm, 3.5 μm) is typically used for chromatographic separation.[15][18]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is common. A typical isocratic mobile phase is acetonitrile and 0.1% formic acid in water (30:70, v/v).[18]

-

Flow Rate: A flow rate of 0.3 to 0.35 mL/min is generally used.[15][18]

-

Column Temperature: Maintained at around 40°C.[15]

3. Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[15][18]

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for gefitinib, O-Desmethyl Gefitinib, and the internal standard.

Table 3: Validation Parameters for a Typical LC-MS/MS Method

| Parameter | Gefitinib | O-Desmethyl Gefitinib |

| Linearity Range | 5 - 1000 ng/mL | 5 - 500 ng/mL |

| Intra- and Inter-day Precision | ≤ 10.8% | ≤ 10.8% |

| Accuracy | 89.7% - 104.7% | 100.4% - 106.0% |

| Extraction Recovery | 86% - 105% | 86% - 105% |

Data compiled from published methods.[15][18]

Experimental Workflow for Biomarker Analysis

Conclusion

O-Desmethyl Gefitinib is more than just a metabolite; it is a valuable biomarker that provides a window into the complex and variable metabolism of gefitinib. Its formation, primarily governed by the polymorphic enzyme CYP2D6, makes its quantification in plasma a powerful tool for personalizing gefitinib therapy. By integrating the analysis of O-Desmethyl Gefitinib with gefitinib concentration measurements and patient-specific factors such as CYP2D6 genotype, researchers and clinicians can better predict drug exposure, anticipate potential drug-drug interactions, and ultimately optimize the therapeutic index of gefitinib for patients with NSCLC. This in-depth understanding is crucial for advancing the principles of precision medicine in oncology.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. glpbio.com [glpbio.com]

- 6. ClinPGx [clinpgx.org]

- 7. Polymorphisms of CYP2D6 gene and gefitinib-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. g-standaard.nl [g-standaard.nl]

- 15. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.monash.edu [research.monash.edu]

- 20. Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

O-Desmethyl Gefitinib: A Metabolite's Tale in the Shadow of Acquired Drug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the initial dramatic responses are often curtailed by the emergence of acquired resistance. While the primary mechanisms of resistance to gefitinib are well-characterized, the role of its major active metabolite, O-Desmethyl Gefitinib, remains a subject of investigation. This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib, its pharmacological profile, and its context within the broader landscape of acquired resistance to gefitinib. We delve into the key resistance mechanisms, the intricate signaling pathways involved, and provide detailed experimental protocols for studying these phenomena.

Introduction to Gefitinib and the Challenge of Acquired Resistance

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic domain of the receptor.[1] This blockade of EGFR autophosphorylation disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for cancer cell proliferation and survival.[2] Despite its efficacy, the majority of patients who initially respond to gefitinib eventually develop acquired resistance, typically within a year of treatment. This has spurred intensive research into the molecular underpinnings of this resistance.

Pharmacology and Metabolism of Gefitinib: The Genesis of O-Desmethyl Gefitinib

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] However, the formation of its major active metabolite, O-Desmethyl Gefitinib, is catalyzed by another crucial enzyme, CYP2D6.[4] The genetic polymorphisms in CYP2D6 can lead to significant inter-individual variations in the plasma concentrations of O-Desmethyl Gefitinib.

Comparative Inhibitory Potency

While O-Desmethyl Gefitinib is considered an active metabolite, its potency against EGFR differs from that of its parent compound, particularly in a cellular context. In subcellular enzymatic assays, O-Desmethyl Gefitinib exhibits potent EGFR inhibition, with an IC50 value comparable to that of gefitinib. However, in whole-cell assays, its inhibitory activity is markedly reduced. This disparity suggests that factors such as cell permeability or efflux may influence its intracellular efficacy.

| Compound | Subcellular IC50 (EGFR) | Whole-Cell IC50 |

| Gefitinib | 22 nM | 49 nM |

| O-Desmethyl Gefitinib | 36 nM | 760 nM |

Table 1: Comparative IC50 values of Gefitinib and O-Desmethyl Gefitinib. Data compiled from publicly available sources.[4][5]

Pharmacokinetics of O-Desmethyl Gefitinib

Pharmacokinetic studies have shed light on the in vivo behavior of O-Desmethyl Gefitinib. In elderly patients with NSCLC, the area under the plasma concentration-time curve (AUC) for O-Desmethyl Gefitinib can be comparable to that of gefitinib, though with greater inter-individual variability.[6] Preclinical xenograft models have indicated that the concentration of O-Desmethyl Gefitinib in tumor tissue is significantly lower than that of gefitinib, which may limit its contribution to anti-tumor activity.[4][5]

| Parameter | Gefitinib | O-Desmethyl Gefitinib |

| AUC0–48 (µM·h) in elderly patients | 9.49 ± 3.5 | 10.6 ± 14 |

Table 2: Pharmacokinetic parameter (AUC) of Gefitinib and O-Desmethyl Gefitinib in elderly NSCLC patients.[6]

The Role of O-Desmethyl Gefitinib in Acquired Resistance: An Unresolved Question

A pivotal question is whether O-Desmethyl Gefitinib, as an active EGFR inhibitor, contributes to the selective pressure that drives the emergence of resistant clones. The current body of scientific literature does not provide direct evidence to support this hypothesis. Studies on the induction of acquired resistance have primarily focused on long-term exposure to the parent drug, gefitinib. The significantly lower intracellular potency and tumor concentration of O-Desmethyl Gefitinib suggest that its role in driving the development of dominant resistance mechanisms may be limited compared to gefitinib. Further research, including long-term in vitro evolution studies with O-Desmethyl Gefitinib, is warranted to definitively elucidate its role in the acquisition of resistance.

Established Mechanisms of Acquired Resistance to Gefitinib

The development of acquired resistance to gefitinib is a multi-faceted process, with two predominant mechanisms accounting for the majority of cases: the EGFR T790M "gatekeeper" mutation and the amplification of the MET proto-oncogene.

The EGFR T790M Mutation

The most common mechanism of acquired resistance, occurring in approximately 50-60% of cases, is a secondary mutation in the EGFR gene, T790M. This mutation involves the substitution of a threonine residue with a methionine at position 790 in the kinase domain. The bulkier methionine residue is thought to sterically hinder the binding of gefitinib to the ATP-binding pocket. Furthermore, the T790M mutation increases the affinity of the EGFR kinase for ATP, making it more difficult for ATP-competitive inhibitors like gefitinib to be effective.

MET Amplification

Amplification of the MET proto-oncogene is the second most common mechanism of acquired resistance, observed in about 5-20% of resistant tumors. MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways, most notably the PI3K/Akt pathway, independently of EGFR. This provides a "bypass track" for the cancer cells to continue to proliferate and survive despite the inhibition of EGFR by gefitinib.

| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 |

| PC-9 | Exon 19 deletion | - | ~10-20 nM |

| H1975 | L858R + T790M | EGFR T790M | >10 µM |

| H1650 | Exon 19 deletion | PTEN loss | ~100-200 nM |

| HCC827 | Exon 19 deletion | - | ~5-15 nM |

Table 3: Gefitinib IC50 values in various NSCLC cell lines with different EGFR mutation and resistance status. The IC50 values can vary between studies and experimental conditions.

Signaling Pathways in Gefitinib Action and Resistance

The efficacy of gefitinib and the mechanisms of resistance are intricately linked to the modulation of key intracellular signaling pathways.

EGFR Signaling Pathway and Gefitinib Inhibition

Upon binding of its ligand, such as EGF, the EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk (MAPK) pathways. These pathways are central to cell proliferation, survival, and differentiation. Gefitinib and O-Desmethyl Gefitinib exert their therapeutic effect by inhibiting the initial autophosphorylation of EGFR, thereby blocking the activation of these downstream pathways.

Resistance Pathways: T790M and MET Amplification

In the presence of the T790M mutation, the inhibitory effect of gefitinib on EGFR is significantly diminished, allowing for the continued activation of downstream signaling. MET amplification provides an alternative route to activate the PI3K/Akt pathway, bypassing the EGFR blockade altogether.

Experimental Protocols

Induction of Acquired Gefitinib Resistance in NSCLC Cell Lines

This protocol describes a common method for generating gefitinib-resistant NSCLC cell lines in vitro.

Methodology:

-

Cell Culture Initiation: Begin with a gefitinib-sensitive NSCLC cell line (e.g., PC-9, HCC827). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Initial Gefitinib Exposure: Introduce a low concentration of gefitinib (e.g., 10-20 nM, which is near the IC50 for sensitive cells) into the culture medium.

-

Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of gefitinib in a stepwise manner. This process can take several months.

-

Selection of Resistant Clones: The continuous exposure to gefitinib will select for cells that have acquired resistance mechanisms.

-

Isolation and Expansion: Once a population of cells is able to proliferate in a high concentration of gefitinib (e.g., 1-2 µM), isolate single clones and expand them to establish a stable resistant cell line.

-

Characterization: Confirm the resistant phenotype by determining the IC50 of gefitinib in the resistant line compared to the parental line. Analyze the molecular mechanisms of resistance, such as sequencing the EGFR gene for the T790M mutation and assessing MET gene copy number by FISH or qPCR.

Western Blot Analysis of EGFR Signaling Pathway

This protocol outlines the key steps for assessing the phosphorylation status of EGFR and its downstream effectors.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with gefitinib, O-Desmethyl Gefitinib, or other compounds as required. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The emergence of acquired resistance remains a significant hurdle in the clinical management of EGFR-mutant NSCLC. While the roles of the EGFR T790M mutation and MET amplification are well-established as primary drivers of resistance to gefitinib, the contribution of its active metabolite, O-Desmethyl Gefitinib, is less clear. The available data suggest that O-Desmethyl Gefitinib is a less potent inhibitor of EGFR in a cellular context and achieves lower concentrations within tumors compared to its parent compound. Consequently, its role in driving the selection of resistant clones is likely to be minor.

Future research should aim to definitively clarify the role of O-Desmethyl Gefitinib in acquired resistance. This could involve long-term in vitro studies exposing NSCLC cells to clinically relevant concentrations of the metabolite to determine if it can induce the same or different resistance mechanisms as gefitinib. A deeper understanding of the complete metabolic profile of gefitinib and the activity of all its metabolites will provide a more holistic view of its therapeutic window and the complex interplay that leads to eventual drug resistance. This knowledge will be invaluable for the development of next-generation TKIs and strategies to overcome or delay the onset of resistance.

References

- 1. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. glpbio.com [glpbio.com]

- 5. O-Desmethyl gefitinib, 847949-49-9, High Purity, SMB00950, Sigma-Aldrich [sigmaaldrich.com]

- 6. Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying EGFR Mutations Using O-Desmethyl Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. O-Desmethyl Gefitinib is the major active metabolite of Gefitinib, formed primarily by the cytochrome P450 enzyme CYP2D6. Understanding the activity of this metabolite is crucial for a comprehensive assessment of Gefitinib's overall efficacy and for studying the nuances of EGFR signaling and resistance. These application notes provide detailed protocols and data for utilizing O-Desmethyl Gefitinib in in vitro studies of EGFR mutations.

Mechanism of Action

O-Desmethyl Gefitinib, much like its parent compound Gefitinib, functions as a selective and potent inhibitor of EGFR tyrosine kinase.[1] It competitively binds to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The activation of pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which are crucial for cell proliferation, survival, and differentiation, is consequently blocked.[3][4][5] This inhibition of survival signals can induce apoptosis in cancer cells that are dependent on EGFR signaling.[6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of O-Desmethyl Gefitinib and Gefitinib against EGFR. It is important to note that direct comparative data for O-Desmethyl Gefitinib against a full panel of EGFR mutations is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

| Compound | Target | Assay Type | IC50 (nM) | Reference Cell Line / System | Source |

| O-Desmethyl Gefitinib | Wild-Type EGFR | Subcellular (Kinase) | 36 | - | [1][4][7] |

| Gefitinib | Wild-Type EGFR | Subcellular (Kinase) | 22 | - | [8] |

| O-Desmethyl Gefitinib | Wild-Type EGFR | Whole Cell (Growth) | 760 | EGF-stimulated KB cells | [9] |

| Gefitinib | Wild-Type EGFR | Whole Cell (Growth) | 49 | EGF-stimulated KB cells | [9] |

| O-Desmethyl Gefitinib (M1) | Wild-Type EGFR | Whole Cell (Growth) | 700 | H322 | [3] |

| Gefitinib | Wild-Type EGFR | Whole Cell (Growth) | 130 | H322 | [3] |

| Gefitinib | EGFR (Exon 19 Del) | Whole Cell (Growth) | 13.06 | HCC827 | [10] |

| Gefitinib | EGFR (Exon 19 Del) | Whole Cell (Growth) | 77.26 | PC9 | [10] |

| Gefitinib | EGFR (L858R) | Whole Cell (Growth) | 75 | H3255 | [7] |

| Gefitinib | EGFR (L858R + T790M) | Whole Cell (Growth) | > 4000 | H1975 | [10] |

Note: In the study by Campa et al. (2012), O-Desmethyl Gefitinib is referred to as metabolite M1. The same study notes that in H322 cells, gefitinib and its metabolites inhibited EGFR autophosphorylation with the same potency, though specific IC50 values for kinase inhibition in this cell line were not provided.[1][3]

Visualizations

EGFR Signaling Pathway and Inhibition by O-Desmethyl Gefitinib

Caption: EGFR signaling pathway and the inhibitory action of O-Desmethyl Gefitinib.

Experimental Workflow for Evaluating O-Desmethyl Gefitinib

Caption: Workflow for studying EGFR mutations with O-Desmethyl Gefitinib.

Experimental Protocols

Preparation of O-Desmethyl Gefitinib Stock Solution

-

Reconstitution: O-Desmethyl Gefitinib is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[8][9] Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is adapted from a generic continuous-read kinase assay and can be used to determine the direct inhibitory effect of O-Desmethyl Gefitinib on EGFR kinase activity.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

O-Desmethyl Gefitinib and Gefitinib

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Fluorescent kinase substrate (e.g., a poly-GT peptide conjugated to a fluorescent reporter)

-

384-well white, non-binding surface microtiter plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of O-Desmethyl Gefitinib and Gefitinib in 50% DMSO.

-

In a 384-well plate, add 0.5 µL of the diluted compounds or 50% DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the EGFR enzyme solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.

-

Prepare a substrate mix containing ATP (at its Km concentration for the specific EGFR variant) and the fluorescent peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 71 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with O-Desmethyl Gefitinib.

Materials:

-

EGFR-mutant and wild-type cell lines (e.g., PC-9, H1975, A431)

-

Complete cell culture medium

-

O-Desmethyl Gefitinib and Gefitinib

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of O-Desmethyl Gefitinib and Gefitinib in cell culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitors or vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of EGFR phosphorylation and the inhibition of downstream signaling pathways.

Materials:

-

EGFR-mutant and wild-type cell lines

-

Serum-free cell culture medium

-

EGF (Epidermal Growth Factor)

-

O-Desmethyl Gefitinib and Gefitinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and allow them to adhere. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to starve the cells.

-

Pre-treat the cells with various concentrations of O-Desmethyl Gefitinib or Gefitinib for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

Conclusion